PAT-494
Description
Historical Development and Discovery
Origins in Drug Discovery
PAT-494 was developed through structure-based drug design efforts targeting autotaxin (ATX), an enzyme responsible for converting lysophosphatidylcholine (LPC) to LPA. Initial high-throughput screening (HTS) campaigns by PharmAkea Therapeutics identified indole-based scaffolds as promising leads. Among these, this compound (IC₅₀ = 20 nM against LPC substrate) emerged as a potent type II inhibitor due to its unique binding mode in the hydrophobic pocket of ATX.
Key Milestones:
Structural Evolution
The compound’s core structure features a 5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione scaffold with a 4-fluorobenzyl substituent at position 6. Molecular docking studies revealed that the S-enantiomer (Gscore = -13.168 kcal/mol) exhibits superior binding compared to the R-enantiomer (Gscore = -9.562 kcal/mol), driving stereochemical refinements during development.
Properties
Molecular Formula |
C20H16FN3O2 |
|---|---|
Molecular Weight |
349.37 |
IUPAC Name |
6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione |
InChI |
InChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26) |
InChI Key |
LRGAZQBFSHLAGN-UHFFFAOYSA-N |
SMILES |
FC(C=C1)=CC=C1CN2C3=CC=CC=C3C4=C2CN(C(NC5=O)=O)C5C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PAT-494; PAT 494; PAT494 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
2.1 Cancer Treatment
Autotaxin has been linked to several cancers, including breast, ovarian, and pancreatic cancer. Research indicates that PAT-494 can inhibit tumor growth and metastasis by reducing lysophosphatidic acid levels. For instance, studies have shown that this compound significantly decreases melanoma metastasis in animal models .
2.2 Fibrotic Diseases
Fibrosis is characterized by excessive connective tissue formation and is associated with diseases such as liver fibrosis and pulmonary fibrosis. This compound has demonstrated efficacy in preclinical models of liver and skin fibrosis, where it reduced fibrotic markers and improved tissue architecture .
2.3 Inflammatory Conditions
This compound has potential applications in treating inflammatory diseases due to its ability to modulate the autotaxin-lysophosphatidic acid pathway. In models of rheumatoid arthritis and colitis, this compound has shown promise in reducing inflammation and improving clinical outcomes .
Case Studies
Pharmacokinetics and Bioavailability
This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life in plasma. Studies indicate that oral administration leads to significant reductions in lysophosphatidic acid levels in rat plasma, highlighting its potential for therapeutic use .
Comparison with Similar Compounds
Structural Analogs (Type II ATX Inhibitors)
PAT-494 is part of a family of indole-based Type II inhibitors. Key comparators include:
| Compound | IC50 (nM) | PDB ID | Key Binding Features | In Vivo Efficacy |
|---|---|---|---|---|
| This compound | 20 | 4ZGA | Hydrogen bonds with Tyr307; hydantoin moiety | Oral bioavailability confirmed |
| PAT-078 | 472 | 3Q9J | Weak π-π interaction with Tyr307 | Not reported |
| PAT-352 | 26 | 4ZG9 | Dual binding modes (catalytic site/tunnel) | Limited data |
| CRT0273750 | 1 | 5LIA | High hydrophobic pocket occupancy | Preclinical efficacy in fibrosis models |
Key Findings :
- Potency : this compound (20 nM) is ~24x more potent than PAT-078 but less potent than CRT0273750 (1 nM) .
- Binding Mode : Unlike PAT-352, which exhibits dual binding orientations, this compound adopts a single, stable conformation in the hydrophobic pocket, enhancing predictability in drug design .
- Selectivity : All Type II inhibitors avoid zinc interactions, but this compound’s hydantoin group provides unique hydrogen-bonding interactions absent in PAT-078 .
Inhibitors of Other Types
| Type | Compound | IC50 (nM) | Mechanism | Advantages/Limitations |
|---|---|---|---|---|
| I | PF-8380 | 2.8 | Binds zinc ions + hydrophobic pocket | High potency but potential off-target effects |
| III | PAT-347 | 0.3 | Non-competitive binding in tunnel | Ultra-high potency; limited oral bioavailability |
| IV | GLPG-1690 | 0.5 | Allosteric modulation | Clinical-stage candidate for fibrosis |
Key Comparisons :
- Type I vs. Type II : PF-8380 (Type I) is more potent (IC50 = 2.8 nM) but interacts with catalytic zinc ions, raising toxicity concerns. This compound’s zinc-free mechanism may offer safer profiles .
- Type III : PAT-347 (IC50 = 0.3 nM) outperforms this compound in vitro but lacks in vivo efficacy data and has poor solubility .
- Type IV : GLPG-1690, a clinical-stage drug, shows superior efficacy in fibrosis but requires complex dosing regimens compared to this compound’s oral bioavailability .
Pharmacokinetic and Functional Comparisons
| Compound | Oral Bioavailability | Plasma Stability (Human) | In Vivo Model Efficacy |
|---|---|---|---|
| This compound | High | Stable (IC50 = 20 nM) | Not tested in fibrosis |
| PAT-505 | Moderate | IC50 = 9.7 nM | Effective in NASH mice |
| PAT-048 | High | IC50 = 8.9 nM | Inactive in lung fibrosis |
Notable Insights:
- PAT-505, a structural analog with a similar indole core, demonstrates anti-fibrotic efficacy in NASH models but has lower plasma stability than this compound .
Q & A
Q. What are the key molecular characteristics of PAT-494, and how do they inform experimental design?
this compound (C₂₀H₁₆FN₃O₂; molecular weight 349.37) is a Type II Autotaxin inhibitor with a structure optimized for selective binding . Researchers should consider its stability under varying conditions: store powder at -20°C for long-term stability and dissolved solutions at -80°C to prevent degradation during in vitro assays . When designing experiments, prioritize assays that align with its hydrophobic properties (e.g., lipid bilayer interaction studies) and validate purity via HPLC or mass spectrometry.
Q. What are the recommended controls for in vitro studies involving this compound?
- Positive controls : Use established Autotaxin inhibitors (e.g., PF-8380) to benchmark inhibitory efficacy.
- Negative controls : Include solvent-only groups (e.g., DMSO at concentrations ≤0.1%) to rule out solvent interference.
- Baseline measurements : Pre-dose enzyme activity levels to quantify inhibition kinetics. Reference experimental protocols from peer-reviewed studies on Autotaxin inhibitors to ensure reproducibility .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
Employ orthogonal methods:
- Genetic knockdown/knockout : Compare this compound efficacy in wild-type vs. Autotaxin-deficient cell lines.
- Proteome-wide profiling : Use affinity-based pulldown assays or thermal shift assays to identify off-target interactions.
- Dose-response curves : Ensure IC₅₀ values align with known Autotaxin inhibition thresholds .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound efficacy studies (e.g., variability in IC₅₀ across cell lines)?
- Systematic bias analysis : Check for inconsistencies in cell culture conditions (e.g., serum lipid content affecting Autotaxin activity) .
- Meta-analysis : Aggregate data from multiple replicates and apply statistical tests (e.g., ANOVA with post-hoc Tukey correction) to identify outliers .
- Mechanistic follow-up : Use molecular dynamics simulations to assess if structural variations in Autotaxin isoforms affect this compound binding .
Q. What methodologies are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
- Compartmental modeling : Track plasma and tissue concentrations via LC-MS/MS, correlating with biomarker readouts (e.g., lysophosphatidic acid levels).
- Temporal sampling : Collect data at multiple timepoints to model absorption/distribution kinetics.
- Species-specific considerations : Adjust dosing regimens for metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) .
Q. How can this compound studies be integrated with multi-omics datasets to elucidate downstream signaling pathways?
- Transcriptomic profiling : Pair RNA-seq with this compound treatment to identify differentially expressed genes in lipid metabolism pathways.
- Metabolomic integration : Use LC-MS to quantify lipid species altered by Autotaxin inhibition.
- Network analysis : Apply tools like STRING or Cytoscape to map interactions between this compound-modulated targets .
Methodological Frameworks
How to formulate a PICOT-compliant research question for this compound studies?
Use the PICOT framework:
Q. What minimal data must be reported to ensure reproducibility of this compound experiments?
Include:
Q. How to handle discrepancies between in vitro and in vivo efficacy of this compound?
- Bioavailability analysis : Measure plasma protein binding and tissue distribution.
- Metabolite profiling : Identify active/inactive metabolites via high-resolution metabolomics.
- Pathway enrichment : Compare in vitro targets with in vivo biomarker changes using gene set enrichment analysis (GSEA) .
Tables for Reference
Table 1 : Optimal Storage and Handling of this compound
| Form | Temperature | Stability Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
| Source: |
Table 2 : Common In Vitro Assay Parameters for Autotaxin Inhibitors
| Assay Type | Substrate | Detection Method |
|---|---|---|
| Enzymatic activity | FS-3 fluorescent | Fluorescence (485/528 nm) |
| Cell migration | Matrigel-coated | Transwell microscopy |
| Methodology derived from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
